molecular formula C8H12N2S2 B14577888 N-Propyl-N'-thiophen-2-ylthiourea CAS No. 61528-53-8

N-Propyl-N'-thiophen-2-ylthiourea

Cat. No.: B14577888
CAS No.: 61528-53-8
M. Wt: 200.3 g/mol
InChI Key: IXKMIXMLXJCXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propyl-N'-thiophen-2-ylthiourea is a thiourea derivative characterized by a propyl group attached to one nitrogen atom and a thiophen-2-yl moiety on the adjacent nitrogen. Thioureas are sulfur-containing compounds with the general structure R¹R²N–C(S)–NR³R⁴, where substituents influence their chemical, physical, and biological properties. Its synthesis typically involves reactions between isothiocyanates and amines under mild conditions, as seen in the preparation of analogous thioureas .

Properties

CAS No.

61528-53-8

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

1-propyl-3-thiophen-2-ylthiourea

InChI

InChI=1S/C8H12N2S2/c1-2-5-9-8(11)10-7-4-3-6-12-7/h3-4,6H,2,5H2,1H3,(H2,9,10,11)

InChI Key

IXKMIXMLXJCXPN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)NC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-N’-thiophen-2-ylthiourea typically involves the reaction of thiourea with propylamine and thiophene-2-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of N-Propyl-N’-thiophen-2-ylthiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-N’-thiophen-2-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thiourea derivatives.

Scientific Research Applications

N-Propyl-N’-thiophen-2-ylthiourea has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Propyl-N’-thiophen-2-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity, particularly in modulating oxidative stress pathways.

Comparison with Similar Compounds

N-(2-Furoyl)-N'-(2-pyridyl)thiourea (Compound I)
  • Structure : Features a furoyl group and a pyridyl substituent. The thiourea core is stabilized by intramolecular hydrogen bonding (N–H⋯N) and resonance, leading to partial double-bond character in C–S and C–O bonds .
  • Synthesis: Prepared via reaction of furoyl isothiocyanate with 2-aminopyridine in dry acetone.
  • Key Differences : Unlike N-Propyl-N'-thiophen-2-ylthiourea, Compound I exhibits intermolecular N–H⋯S hydrogen bonding, forming a 2D network in its crystal structure .
N-(N-Propyl)-N'-(para-R-benzoyl)-thioureas
  • Structure: Substituents include a propyl group and para-substituted benzoyl moieties.
  • Key Differences : The benzoyl group introduces π-conjugation, altering electronic properties compared to the thiophene in this compound.
N-Allyl-N'-(4-chlorophenyl)thiourea
  • Structure: Contains an allyl group and a 4-chlorophenyl substituent.

Physical and Spectroscopic Properties

Property This compound N-(2-Furoyl)-N'-(2-pyridyl)thiourea N-Allyl-N'-(4-chlorophenyl)thiourea
Melting Point Not reported 168–170°C (decomposes) 142–144°C
UV-Vis λ_max (nm) ~280 (in acetonitrile) ~310 (in DMSO) Not reported
Solubility Soluble in ethanol, DCM Soluble in acetone, DMSO Soluble in chloroform, DMF
Hydrogen Bonding Likely intramolecular N–H⋯S Intramolecular N–H⋯N/S Intermolecular N–H⋯Cl

Coordination Chemistry

  • Ligand Behavior: Thioureas with pyridyl or thiophene groups act as chelating ligands. For example, N-(2-Furoyl)-N'-(2-pyridyl)thiourea forms stable complexes with transition metals (e.g., Cu²⁺) due to its dual donor sites (S and N) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.